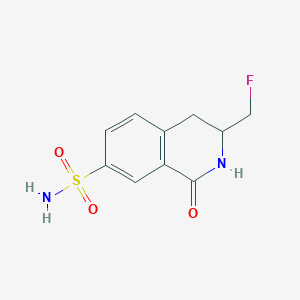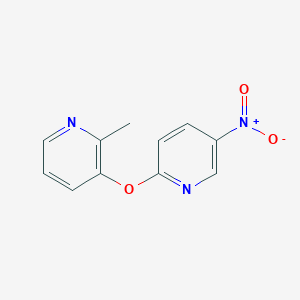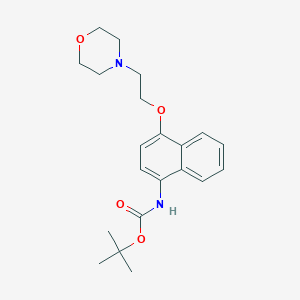
tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate is a chemical compound with the molecular formula C21H28N2O4 and a molecular weight of 372.46 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate typically involves the reaction of naphthalene derivatives with morpholine and tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl (4-(2-piperidinoethoxy)naphthalen-1-yl)carbamate
- tert-Butyl (4-(2-pyrrolidinoethoxy)naphthalen-1-yl)carbamate
These compounds share similar structural features but differ in their substituent groups, which can influence their chemical properties and biological activities.
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-21(2,3)27-20(24)22-18-8-9-19(17-7-5-4-6-16(17)18)26-15-12-23-10-13-25-14-11-23/h4-9H,10-15H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLZLAGYGKKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450268 | |
| Record name | tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-35-2 | |
| Record name | tert-Butyl (4-(2-morpholinoethoxy)naphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)

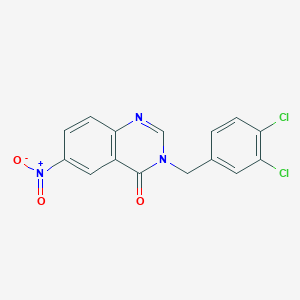
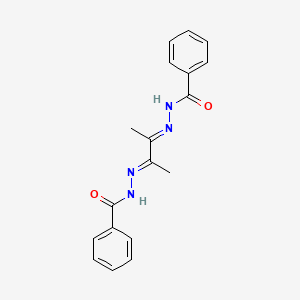
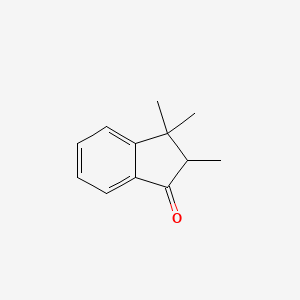
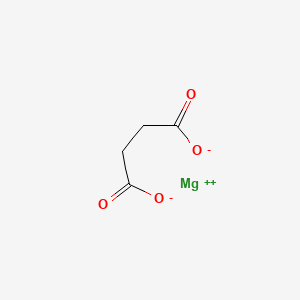

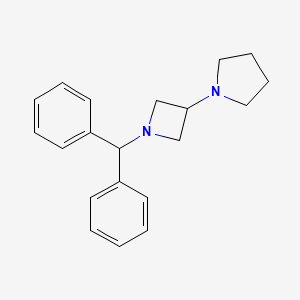
![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)
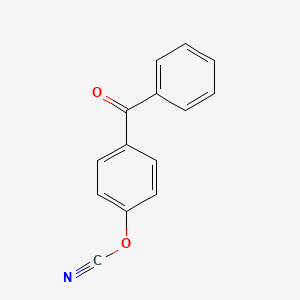
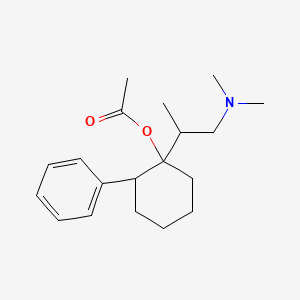
![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)
